molecular formula C18H23N3O3S2 B2412624 1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate CAS No. 1111561-50-2

1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate

Cat. No.: B2412624
CAS No.: 1111561-50-2
M. Wt: 393.52
InChI Key: RDAZVGPSUSARKP-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Pyrimidine is a basic aromatic ring that consists of carbon and nitrogen atoms. It is found in many kinds of natural compounds such as Vitamin B1, B2, and B6 .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene and pyrimidine rings would contribute to the aromaticity of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene and pyrimidine rings can undergo various reactions such as electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene is soluble in most organic solvents but insoluble in water .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many thiophene and pyrimidine derivatives have shown a wide range of biological activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its biological activity given the known activities of thiophene and pyrimidine derivatives .

Properties

IUPAC Name

[1-oxo-1-(thiophen-2-ylmethylamino)propan-2-yl] 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-11-15(12(2)21-18(20-11)25-4)7-8-16(22)24-13(3)17(23)19-10-14-6-5-9-26-14/h5-6,9,13H,7-8,10H2,1-4H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAZVGPSUSARKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)OC(C)C(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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